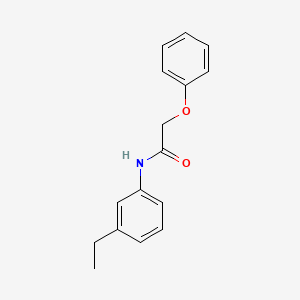![molecular formula C17H16ClNO5 B1219254 1,8-dihydroxy-3-[(2-hydroxyethylamino)methyl]anthracene-9,10-dione;hydrochloride CAS No. 121211-17-4](/img/structure/B1219254.png)
1,8-dihydroxy-3-[(2-hydroxyethylamino)methyl]anthracene-9,10-dione;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-dihydroxy-3-[(2-hydroxyethylamino)methyl]anthracene-9,10-dione;hydrochloride is a derivative of anthracenedione, a class of compounds known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals. This compound is particularly notable for its potential biological activities and its role in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-dihydroxy-3-[(2-hydroxyethylamino)methyl]anthracene-9,10-dione;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 9,10-anthracenedione.
Aminomethylation: The 3-position is then functionalized with an aminomethyl group, which involves the reaction with formaldehyde and an amine.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and consistency.
化学反応の分析
Types of Reactions
1,8-dihydroxy-3-[(2-hydroxyethylamino)methyl]anthracene-9,10-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: The hydroxyl and amino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones and their derivatives.
Substitution: Various substituted anthracenedione derivatives.
科学的研究の応用
1,8-dihydroxy-3-[(2-hydroxyethylamino)methyl]anthracene-9,10-dione;hydrochloride has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate DNA.
Medicine: Explored for its therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The compound exerts its effects primarily through:
DNA Intercalation: It intercalates into DNA, disrupting the replication and transcription processes.
Enzyme Inhibition: Inhibits topoisomerase enzymes, leading to DNA damage and cell death.
Reactive Oxygen Species (ROS) Generation: Induces the production of ROS, causing oxidative stress and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
9,10-Anthracenedione, 1,4-dihydroxy-: Known for its use in dyes and pigments.
9,10-Anthracenedione, 1-amino-2-methyl-: Used in the synthesis of disperse dyes.
9,10-Anthracenedione, 1-hydroxy-: Utilized in various chemical reactions and as a precursor for other compounds.
Uniqueness
1,8-dihydroxy-3-[(2-hydroxyethylamino)methyl]anthracene-9,10-dione;hydrochloride is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Its ability to intercalate DNA and inhibit topoisomerase enzymes makes it a promising candidate for anticancer research.
特性
CAS番号 |
121211-17-4 |
|---|---|
分子式 |
C17H16ClNO5 |
分子量 |
349.8 g/mol |
IUPAC名 |
1,8-dihydroxy-3-[(2-hydroxyethylamino)methyl]anthracene-9,10-dione;hydrochloride |
InChI |
InChI=1S/C17H15NO5.ClH/c19-5-4-18-8-9-6-11-15(13(21)7-9)17(23)14-10(16(11)22)2-1-3-12(14)20;/h1-3,6-7,18-21H,4-5,8H2;1H |
InChIキー |
UANLLOZFEHEITH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CNCCO.Cl |
正規SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CNCCO.Cl |
Key on ui other cas no. |
121211-17-4 |
同義語 |
3-(2-hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone SK 31694 SK-31694 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


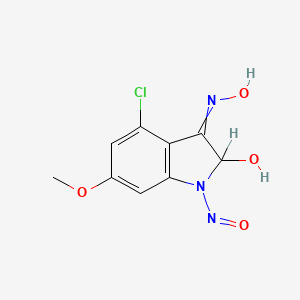
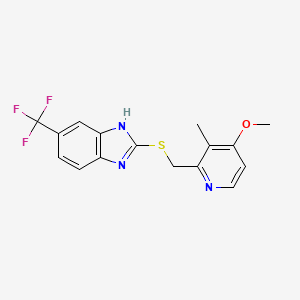
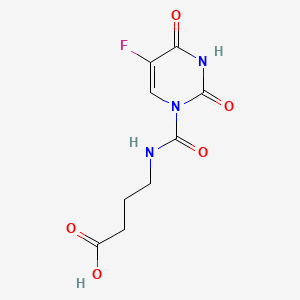
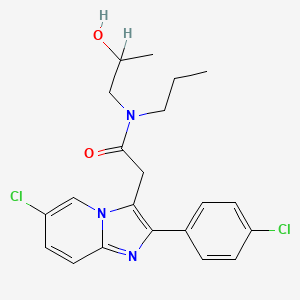
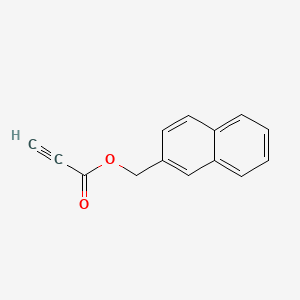
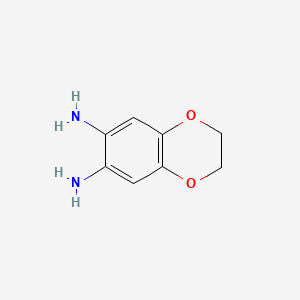
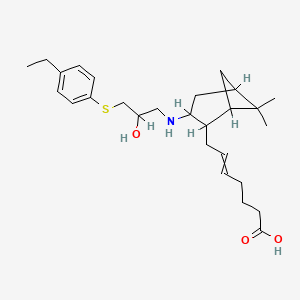
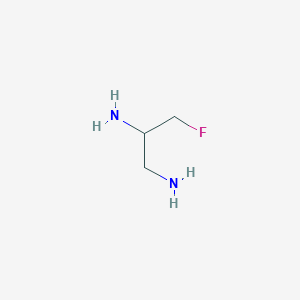
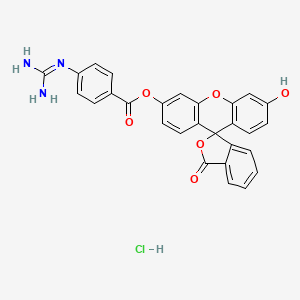
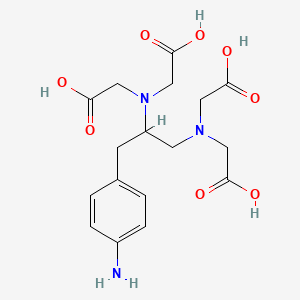

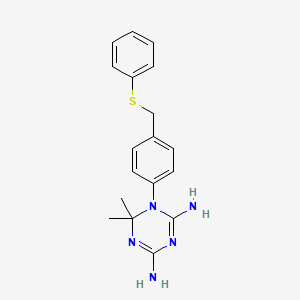
![3-[5-(4-methoxyphenyl)-1-propyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B1219193.png)
